molecular formula C14H22O5 B566302 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester CAS No. 943515-58-0

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester

Cat. No.: B566302
CAS No.: 943515-58-0
M. Wt: 270.325
InChI Key: UPBCFJGUCHGYAN-UTUOFQBUSA-N
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Mechanism of Action

Target of Action

The primary targets of 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester, also known as ethyl (3aR,7R,7aS)-2,2-diethyl-7-hydroxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate, are currently unknown

Mode of Action

It is known to be used in the preparation of oseltamivir analogues , suggesting it may interact with viral neuraminidase, the target of oseltamivir

Biochemical Pathways

Given its use in the synthesis of oseltamivir analogues , it may be involved in the sialic acid metabolic pathway, which is targeted by neuraminidase inhibitors. More research is needed to confirm this and to understand the downstream effects.

Result of Action

As it is used in the preparation of oseltamivir analogues

Chemical Reactions Analysis

Properties

IUPAC Name

ethyl (3aR,7R,7aS)-2,2-diethyl-7-hydroxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O5/c1-4-14(5-2)18-11-8-9(13(16)17-6-3)7-10(15)12(11)19-14/h8,10-12,15H,4-7H2,1-3H3/t10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBCFJGUCHGYAN-UTUOFQBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OC2C=C(CC(C2O1)O)C(=O)OCC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)O)C(=O)OCC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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